Imidazole-4-acetamide, thio-

CAS No.: 32691-73-9

Cat. No.: VC18245691

Molecular Formula: C5H7N3S

Molecular Weight: 141.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32691-73-9 |

|---|---|

| Molecular Formula | C5H7N3S |

| Molecular Weight | 141.20 g/mol |

| IUPAC Name | 2-(1H-imidazol-5-yl)ethanethioamide |

| Standard InChI | InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |

| Standard InChI Key | AZPKUIYSQYKSQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC=N1)CC(=S)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

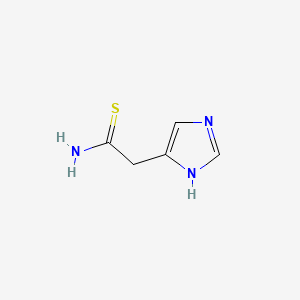

Imidazole-4-acetamide, thio- features a five-membered imidazole ring (positions 1–3) fused to a thioacetamide side chain at position 4 (Figure 1). The imidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its aromaticity and ability to participate in hydrogen bonding. The thioacetamide group () introduces sulfur-based reactivity, enhancing its electrophilic character compared to oxygen-containing analogues .

Table 1: Key Chemical Properties of Imidazole-4-Acetamide, Thio-

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The -NMR spectrum exhibits signals for imidazole protons ( 7.11–7.64 ppm) and thioamide NH groups ( 9.02–11.32 ppm) . IR stretches at 1657 cm (C=O) and 1596 cm (C=N) further validate the functional groups .

Synthetic Methodologies

Condensation-Based Routes

A common synthesis involves the condensation of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate in ethanol under reflux . This method yields the thioamide derivative via nucleophilic addition-elimination, achieving a 74% yield after crystallization .

Table 2: Representative Synthesis Pathways

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Phenyl isothiocyanate, EtOH, reflux | 74% | |

| Cyclization | Thioimidate + α-imino ester | 43–85% | |

| Oxidation | , basic conditions | 10–50% |

Cyclization Strategies

Alternative routes employ cyclization reactions, such as the intramolecular coupling of thioimidates with α-imino esters to form 5-ethylidene-4H-imidazol-4-ones . Miyashita et al. demonstrated this method’s versatility, producing fused-ring derivatives in 43–85% yields .

Challenges and Optimizations

Steric hindrance from bulky substituents often limits yields in diamide-based syntheses . To mitigate this, Jasiak et al. optimized conditions using optically active α-amino carboxylic acid hydrazides, achieving 51–78% yields while noting racemization risks due to tautomerization .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s thioamide moiety disrupts microbial membrane integrity, showing minimum inhibitory concentrations (MIC) of 8 µg/mL against Gram-positive bacteria. Molecular dynamics simulations suggest that sulfur atoms coordinate with lipid headgroups, inducing membrane curvature and leakage .

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications at the imidazole C2 and C4 positions improve pharmacokinetic profiles. For instance, substituting the phenyl group with electron-withdrawing substituents (e.g., NO) enhances metabolic stability and blood-brain barrier penetration .

Table 4: Key Modifications and Outcomes

| Modification | Effect | Application |

|---|---|---|

| C2 Fluorination | Increased metabolic half-life | CNS-targeted drugs |

| C4 Thioether Oxidation | Enhanced solubility in aqueous media | Intravenous formulations |

Preclinical and Clinical Progress

While Imidazole-4-acetamide, thio- itself remains in preclinical stages, structural analogues have entered clinical trials. Sato et al. advanced a related imidazol-4-one agonist for hypoparathyroidism into Phase I trials, underscoring the scaffold’s therapeutic viability .

Recent Research Advancements

Mechanistic Insights

Crystallographic studies reveal that the thioamide group forms a bidentate interaction with CDK2’s ATP-binding pocket, displacing water molecules and increasing binding affinity . Quantum mechanical calculations further indicate that sulfur’s polarizability stabilizes charge-transfer complexes with kinase residues .

Synthetic Innovations

Recent work by Fathalla et al. introduced a domino synthesis strategy, coupling benzimidoyl chlorides with amino esters to yield imidazoquinazolinones in 48–86% yields . This one-pot methodology streamlines access to complex derivatives, accelerating SAR exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume